Cas no 1795504-44-7 ([1-(4-bromophenyl)ethyl](octyl)amine hydrochloride)

1-(4-Bromophenyl)ethyl](octyl)amine hydrochloride is a brominated aromatic amine derivative with potential applications in pharmaceutical and chemical synthesis. The compound features a 4-bromophenyl group attached to an ethylamine backbone, further substituted with an octyl chain, and is stabilized as a hydrochloride salt for improved handling and solubility. Its structural properties make it a versatile intermediate for the development of bioactive molecules, particularly in medicinal chemistry research. The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the hydrophobic octyl chain may enhance lipid solubility. The hydrochloride form ensures stability and facilitates purification processes. This compound is suitable for controlled reactions in specialized organic synthesis.
[1-(4-bromophenyl)ethyl](octyl)amine hydrochloride structure
1795504-44-7 structure
Product Name:[1-(4-bromophenyl)ethyl](octyl)amine hydrochloride
CAS No:1795504-44-7
MF:C16H27BrClN
MW:348.749283075333
MDL:MFCD28139591
CID:4614594
PubChem ID:91647377
Update Time:2025-05-23

[1-(4-bromophenyl)ethyl](octyl)amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride
    • MDL: MFCD28139591
    • Inchi: 1S/C16H26BrN.ClH/c1-3-4-5-6-7-8-13-18-14(2)15-9-11-16(17)12-10-15;/h9-12,14,18H,3-8,13H2,1-2H3;1H
    • InChI Key: FNEIDZLOPWVTHV-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(Br)=CC=1)(C)NCCCCCCCC.Cl

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Additional information on [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride

Introduction to [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride (CAS No. 1795504-44-7)

[1-(4-bromophenyl)ethyl](octyl)amine hydrochloride] is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number [1795504-44-7], belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structure of this compound incorporates a brominated phenyl ring and an octylamine moiety, which are key features that contribute to its unique chemical and pharmacological properties.

The [brominated phenyl ring] is a critical component of the molecule, providing a scaffold for various interactions with biological targets. This aromatic ring is known for its ability to engage in π-stacking interactions and hydrogen bonding, which are essential for the binding affinity of many drug candidates. The presence of the [bromine atom] on the phenyl ring further enhances the compound's reactivity and potential for further derivatization, allowing researchers to fine-tune its properties for specific applications.

The [octylamine moiety] is another defining feature of [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride]. This long aliphatic chain contributes to the compound's lipophilicity, influencing its solubility and permeability across biological membranes. The amine group at the end of the octyl chain can also participate in hydrogen bonding and other forms of interaction with biological targets, making it a versatile part of the molecule's structure.

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous solutions, which is crucial for pharmaceutical formulations. This salt form also improves the compound's bioavailability, making it more effective when administered orally or through other routes. The hydrochloride counterion interacts with the amine group, forming a stable ionic compound that is easier to handle and formulate into dosage forms.

Recent research has highlighted the potential of [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride] in various therapeutic areas. Studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors, making it a promising candidate for treating neurological disorders, inflammation, and other conditions. The brominated phenyl ring has been found to be particularly important in modulating the compound's binding affinity to target proteins, while the octylamine moiety contributes to its ability to cross the blood-brain barrier.

In addition to its enzymatic activity, [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride] has shown potential in modulating signal transduction pathways. These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By targeting specific components of these pathways, this compound may offer therapeutic benefits in treating diseases such as cancer and autoimmune disorders. The ability of the molecule to interact with multiple targets makes it a valuable tool for researchers exploring new drug mechanisms.

The synthesis of [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride] involves several key steps that require precise control over reaction conditions. The bromination of the phenyl ring is a critical step that must be carefully optimized to ensure high yield and purity. Following bromination, the introduction of the octylamine group is another important step that requires careful consideration of reaction conditions to avoid side products. Finally, converting the free base into its hydrochloride salt ensures stability and enhances solubility.

Quality control and analytical methods are essential for ensuring the purity and consistency of [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride]. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to analyze the compound's structure and purity. These methods provide researchers with confidence in the quality of their samples, ensuring that they can proceed with further studies without concerns about impurities or degradation.

The pharmacokinetic properties of [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride] have been extensively studied to understand how it behaves within living systems. Research has shown that this compound has a moderate half-life in vivo, allowing for repeated dosing if necessary. Its ability to cross biological membranes suggests that it may have good bioavailability when administered orally or through other routes. Additionally, studies have explored its metabolism and excretion profiles to understand how it is processed by the body.

The potential therapeutic applications of [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride] are vast and continue to be explored by researchers around the world. Its ability to interact with multiple biological targets makes it a versatile molecule that could be developed into treatments for a variety of diseases. As research progresses, new insights into its mechanism of action will likely emerge, further expanding its potential applications.

In conclusion, [1-(4-bromophenyl)ethyl](octyl)amine hydrochloride (CAS No. 1795504-44-7] is a promising chemical compound with unique structural features that contribute to its biological activity. Its brominated phenyl ring and octylamine moiety make it an attractive candidate for further development in pharmaceuticals. With ongoing research exploring its therapeutic potential, this compound represents an exciting opportunity for advancements in medicine.

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